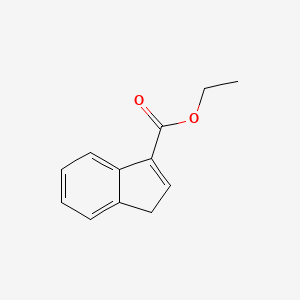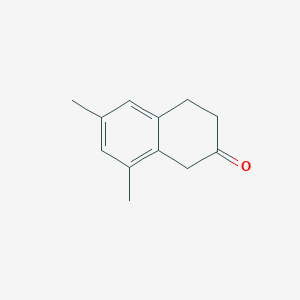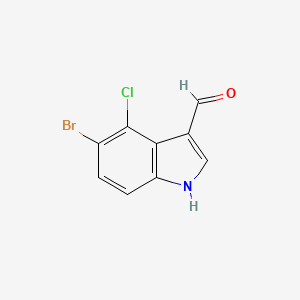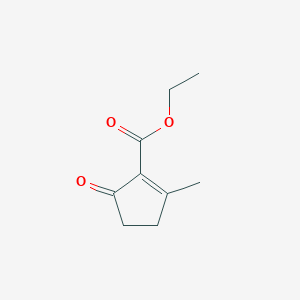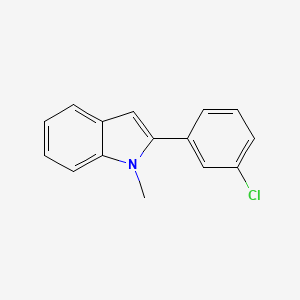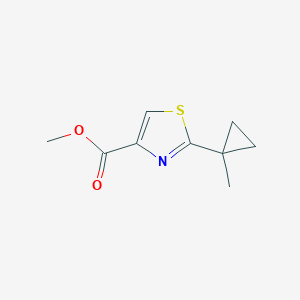
Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate: is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring consists of sulfur and nitrogen atoms, which contribute to its aromatic properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate typically involves the reaction of a thiazole derivative with a methylating agent. One common method is the reaction of 2-aminothiazole with methyl chloroformate under basic conditions to yield the desired compound . The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as chromatography and distillation to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Applications De Recherche Scientifique
Chemistry: Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine: Thiazole derivatives, including this compound, have shown potential in various biological applications. They exhibit antimicrobial, antifungal, antiviral, and anticancer activities . These compounds are being investigated for their potential use in drug development and as therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications, including as a catalyst in chemical reactions .
Mécanisme D'action
The mechanism of action of Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit enzymes involved in microbial growth, leading to their antimicrobial effects . The compound may also interact with cellular pathways, affecting processes such as cell division and apoptosis .
Comparaison Avec Des Composés Similaires
- Methyl 2-chloro-4-thiazolecarboxylate
- 2-[(4-chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid
- Thiophene derivatives
Comparison: Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate is unique due to the presence of the cyclopropyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C9H11NO2S |
|---|---|
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
methyl 2-(1-methylcyclopropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H11NO2S/c1-9(3-4-9)8-10-6(5-13-8)7(11)12-2/h5H,3-4H2,1-2H3 |
Clé InChI |
AJUATMBUZKNBKD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C2=NC(=CS2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


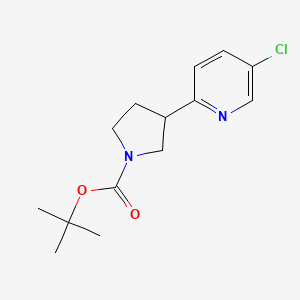
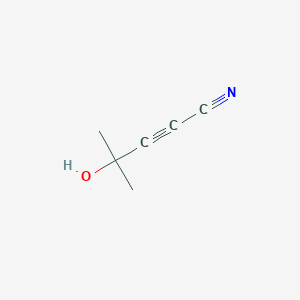

![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680099.png)

![2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B13680106.png)
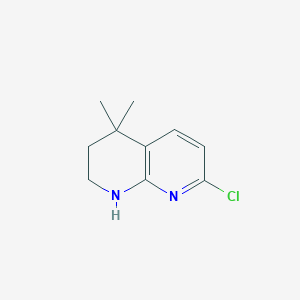
![6-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13680114.png)
